molecular formula C25H33Cl3N2O B14379390 Urea, N-[(4-butylphenyl)methyl]-N-heptyl-N'-(2,4,6-trichlorophenyl)- CAS No. 88452-11-3

Urea, N-[(4-butylphenyl)methyl]-N-heptyl-N'-(2,4,6-trichlorophenyl)-

Cat. No.: B14379390
CAS No.: 88452-11-3
M. Wt: 483.9 g/mol
InChI Key: WXIZNHAOABRKPH-UHFFFAOYSA-N
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Description

Urea, N-[(4-butylphenyl)methyl]-N-heptyl-N’-(2,4,6-trichlorophenyl)- is a complex organic compound that contains 64 atoms, including 33 hydrogen atoms, 25 carbon atoms, 2 nitrogen atoms, 1 oxygen atom, and 3 chlorine atoms . This compound is notable for its unique structure, which combines a urea backbone with various substituted phenyl groups. It has applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-[(4-butylphenyl)methyl]-N-heptyl-N’-(2,4,6-trichlorophenyl)- typically involves the reaction of appropriate substituted anilines with isocyanates. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often involving catalysts and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Urea, N-[(4-butylphenyl)methyl]-N-heptyl-N’-(2,4,6-trichlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often involving halogens or other reactive groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.

Scientific Research Applications

Urea, N-[(4-butylphenyl)methyl]-N-heptyl-N’-(2,4,6-trichlorophenyl)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Urea, N-[(4-butylphenyl)methyl]-N-heptyl-N’-(2,4,6-trichlorophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Urea, N-[(4-butylphenyl)methyl]-N-heptyl-N’-(2,4,6-trichlorophenyl)- is unique due to its combination of hydrophobic and hydrophilic regions, allowing it to interact with a wide range of molecular targets. Its structure also provides stability and specificity in various chemical reactions, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

88452-11-3

Molecular Formula

C25H33Cl3N2O

Molecular Weight

483.9 g/mol

IUPAC Name

1-[(4-butylphenyl)methyl]-1-heptyl-3-(2,4,6-trichlorophenyl)urea

InChI

InChI=1S/C25H33Cl3N2O/c1-3-5-7-8-9-15-30(18-20-13-11-19(12-14-20)10-6-4-2)25(31)29-24-22(27)16-21(26)17-23(24)28/h11-14,16-17H,3-10,15,18H2,1-2H3,(H,29,31)

InChI Key

WXIZNHAOABRKPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN(CC1=CC=C(C=C1)CCCC)C(=O)NC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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